1-[(4-Ethylphenyl)methyl]piperidin-3-ol
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-9-3-4-14(16)11-15/h5-8,14,16H,2-4,9-11H2,1H3 |
InChI Key |
VETBTEYABCXLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The activity and selectivity of piperidine derivatives are highly sensitive to structural modifications. Below is a detailed comparison of 1-[(4-Ethylphenyl)methyl]piperidin-3-ol with structurally related compounds, emphasizing substituent effects, functional groups, and biological relevance.
Table 1: Key Structural and Functional Comparisons
Impact of Hydroxyl Group Position
The position of the hydroxyl group on the piperidine ring significantly influences biological activity. For example, 1-(4-octylphenethyl)piperidin-3-ol (RB-019) exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas its 4-hydroxy analog (RB-005) shows 15-fold selectivity . This suggests that the 3-OH configuration in this compound may favor interactions with SK1-like targets but with reduced selectivity compared to 4-OH analogs.
Role of Aromatic Substituents
- 4-Ethylphenyl vs.
- Oxadiazole vs. Benzyl : The oxadiazole ring in 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol introduces hydrogen-bonding capabilities, which could enhance binding to polar enzyme active sites compared to purely aromatic substituents .
Functional Group Modifications
- Hydroxymethyl vs.
Preparation Methods
Epoxidation and Ring-Opening of Piperidine Derivatives
A common approach to introduce the 3-hydroxyl group involves epoxidation of a 3,4-unsaturated piperidine intermediate, followed by regioselective ring-opening to yield the 3-ol.
For example, epoxidation of 1-benzyl-4-methyl-3,4-epoxy piperidine can be achieved using m-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0–5°C) in dry dichloromethane, yielding the oxirane intermediate with high selectivity and yields of 85–90% after 2–3 hours at room temperature.
Subsequent nucleophilic ring-opening under controlled conditions affords the piperidin-3-ol derivative.
Reduction of Piperidone Intermediates
Alternatively, 3-hydroxypiperidines can be synthesized by reduction of 3-piperidone derivatives:
Lithium aluminum hydride (LiAlH4) is frequently used to reduce amide or ketone functionalities on piperidine rings to the corresponding alcohols.
This approach allows for the preparation of chiral or racemic 3-hydroxypiperidines depending on the starting material.
Solvent and Reaction Condition Optimization
Suitable solvents for these syntheses include polar aprotic solvents (dimethylformamide, tetrahydrofuran), alcoholic solvents (methanol, ethanol), and chlorinated solvents (dichloromethane).
Temperature control is crucial, especially during epoxidation and reduction steps, to maximize yield and selectivity.
Bases used for N-alkylation include potassium carbonate and organic amines, chosen to minimize side reactions and over-alkylation.
Purification and Isolation
The final compound can be purified by recrystallization from suitable solvents or by chromatographic techniques.
Amorphous or crystalline forms can be obtained depending on solvent choice and crystallization conditions.
Use of solvent-antisolvent techniques, lyophilization, or slurrying in polar solvents (water, alcohols) may improve purity and yield of the final product.
Summary Table of Preparation Steps
Research Findings and Optimization
Research shows that epoxidation with m-CPBA is a reliable method for generating oxirane intermediates from piperidine derivatives, with minimal side products and high yields.
Reduction of amides or ketones in the piperidine ring by LiAlH4 is efficient but requires careful quenching and workup to avoid decomposition.
N-alkylation reactions benefit from the use of polar aprotic solvents and mild bases to prevent over-alkylation and formation of quaternary ammonium salts.
The choice of solvents and temperature regimes significantly impacts the stereochemical outcome and purity of the final product.
Q & A
Basic: What are the standard synthetic routes for 1-[(4-Ethylphenyl)methyl]piperidin-3-ol, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:
- Step 1: Alkylation of the piperidine nitrogen with a 4-ethylbenzyl halide.
- Step 2: Hydroxylation at the 3-position via epoxidation and hydrolysis or direct oxidation.
Key factors affecting yield: - Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
- Catalysts: Bases like KCO or NaOH improve alkylation efficiency .
- Temperature control: Lower temperatures (0–25°C) reduce side reactions during alkylation .
Protecting groups (e.g., Boc) may be required to prevent undesired hydroxyl group reactivity .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- H NMR: Peaks at δ 3.5–4.0 ppm (piperidin-3-ol hydroxyl proton) and δ 7.2–7.4 ppm (aromatic protons of 4-ethylphenyl group) .
- C NMR: Signals for the piperidine carbons (δ 50–70 ppm) and quaternary aromatic carbons (δ 140–145 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 235 (M) confirm molecular weight .
- IR Spectroscopy: Broad O-H stretch (~3200 cm) and C-N stretch (~1250 cm) .
Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to systematically vary parameters (temperature, solvent, catalyst ratio) and identify optimal conditions .
- By-product analysis: Characterize impurities via LC-MS or GC-MS to trace their origins (e.g., over-alkylation or hydroxyl group oxidation) .
- Solvent optimization: Replace ethanol with dichloromethane to reduce polar by-products in alkylation steps .
- Reaction monitoring: In-situ FTIR or Raman spectroscopy detects intermediate formation in real time .
Advanced: How do electronic effects of substituents (e.g., ethyl vs. fluorophenyl) influence the compound’s reactivity?
Methodological Answer:
- Electron-donating groups (e.g., ethyl): Stabilize intermediates in nucleophilic reactions, enhancing alkylation efficiency at the piperidine nitrogen .
- Electron-withdrawing groups (e.g., fluorine): Reduce electron density on the aromatic ring, altering regioselectivity in electrophilic substitutions .
- Steric effects: Bulky substituents (e.g., benzyl groups) hinder access to the piperidine nitrogen, requiring higher temperatures or stronger bases .
Data contradiction example: Ethyl groups improve yields in alkylation but may reduce solubility, complicating purification .
Advanced: What computational methods aid in predicting reactivity or designing derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations: Density Functional Theory (DFT) predicts transition states for hydroxylation or alkylation steps, guiding synthetic routes .
- Molecular docking: Simulate interactions with biological targets (e.g., neurotransmitter receptors) to prioritize derivatives for pharmacological testing .
- Reaction path search algorithms: Tools like GRRM or AFIR identify low-energy pathways for complex multi-step syntheses .
Advanced: How can researchers resolve contradictions in pharmacological data across structurally similar piperidine derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replacing ethyl with fluorophenyl) and compare binding affinities .
- Pharmacokinetic profiling: Assess metabolic stability (e.g., CYP450 interactions) to explain discrepancies in in vivo vs. in vitro activity .
- Crystallography: Resolve 3D conformations of derivatives bound to targets to identify steric or electronic mismatches .
Example: A fluorine substituent may enhance blood-brain barrier penetration but reduce solubility, leading to conflicting efficacy reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
